Dexamethasone 21-sulfate Dexamethasone 21-sulfate
Brand Name: Vulcanchem
CAS No.: 7793-27-3
VCID: VC1695744
InChI: InChI=1S/C22H29FO8S/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
SMILES: CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)O)O)C)O)F)C
Molecular Formula: C22H29FO8S
Molecular Weight: 472.5 g/mol

Dexamethasone 21-sulfate

CAS No.: 7793-27-3

Cat. No.: VC1695744

Molecular Formula: C22H29FO8S

Molecular Weight: 472.5 g/mol

* For research use only. Not for human or veterinary use.

Dexamethasone 21-sulfate - 7793-27-3

Specification

CAS No. 7793-27-3
Molecular Formula C22H29FO8S
Molecular Weight 472.5 g/mol
IUPAC Name [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate
Standard InChI InChI=1S/C22H29FO8S/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Standard InChI Key URGVZGFGWFYRGP-CXSFZGCWSA-N
Isomeric SMILES C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)O)O)C)O)F)C
SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)O)O)C)O)F)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)O)O)C)O)F)C

Introduction

Chemical Identity and Structure

Dexamethasone 21-sulfate sodium, with the chemical formula C₂₂H₂₈FNaO₈S, is a synthetic derivative of dexamethasone created by introducing a sulfate group at the 21-position of the dexamethasone molecule . This structural modification significantly alters the compound's physicochemical properties while maintaining the potential to release the active dexamethasone molecule under specific conditions.

Physical and Chemical Properties

The addition of the sulfate group dramatically changes the compound's properties compared to its parent molecule. This is particularly evident in its partition coefficient, which reflects its hydrophilicity and lipophilicity balance. The following table summarizes key physical and chemical properties of dexamethasone 21-sulfate sodium:

PropertyValueReference
Molecular FormulaC₂₂H₂₈FNaO₈S
Molecular Weight494.50600 g/mol
Exact Mass494.13900
CAS Number466-11-5
Partition Coefficient0.27 in 1-octanol/pH 6.8 phosphate buffer at 37°C
PSA (Polar Surface Area)149.41000
LogP2.46100

In comparison, unmodified dexamethasone has a partition coefficient of 52.5 under the same conditions (1-octanol/pH 6.8 phosphate buffer at 37°C), demonstrating how the sulfate group significantly increases the hydrophilicity of the molecule .

Synthesis and Development

Dexamethasone 21-sulfate was specifically synthesized as a colon-specific prodrug of dexamethasone . The strategic addition of the sulfate group serves multiple purposes in the design of this prodrug:

  • It dramatically reduces the lipophilicity of dexamethasone

  • It creates a molecule that resists degradation in the upper gastrointestinal tract

  • It provides a substrate for bacterial sulfatases present in the colonic microbiota

While detailed synthesis procedures weren't explicitly described in the search results, the compound is created through a chemical modification of dexamethasone by attaching a sulfate group at the 21-position and forming a sodium salt.

Pharmacokinetic Properties

Stability and Metabolism

Dexamethasone 21-sulfate demonstrates remarkable stability profiles that support its potential role as a colon-targeted prodrug. Investigation of its stability across various physiological conditions has yielded several important findings:

  • The compound remains stable when incubated with buffer solutions of varied pH for 24 hours at 37°C

  • It shows stability when exposed to the upper intestinal contents of rats at 37°C for 24 hours

  • When incubated with cecal contents (representing colonic environment), the compound undergoes hydrolysis, producing dexamethasone at over 80% of the dose after 10 hours

These stability profiles suggest that dexamethasone 21-sulfate can successfully transit through the upper gastrointestinal tract without significant premature degradation, allowing it to reach the colon intact where bacterial enzymes can cleave the sulfate group to release active dexamethasone.

Pharmacodynamic Profile

Mechanism of Action and Efficacy

The pharmacodynamic profile of dexamethasone 21-sulfate differs significantly from other dexamethasone derivatives, particularly in its systemic effects:

  • After administration, the plasma cortisol profile merely shows physiological circadian variations, unlike dexamethasone phosphate which significantly suppresses cortisol levels for more than 24 hours

  • Following pretreatment with metyrapone (an inhibitor of cortisol synthesis), dexamethasone 21-sulfate fails to suppress plasma adrenocorticotropic hormone (ACTH), while dexamethasone phosphate produces definite ACTH suppression

These findings suggest minimal systemic glucocorticoid activity of dexamethasone 21-sulfate when administered as the intact prodrug, which may reduce systemic side effects compared to conventional dexamethasone formulations.

Efficacy in Inflammatory Bowel Disease Models

Research investigating dexamethasone 21-sulfate's efficacy in models of inflammatory bowel disease has yielded important insights:

  • When incubated with cecal contents collected from trinitrobenzenesulfonic acid (TNBS)-induced colitic rats, the degree of prodrug hydrolysis and production of dexamethasone amounted to approximately 70% of that observed in healthy rats

  • Dexamethasone demonstrates superior stability against bioinactivation by cecal contents compared to other glucocorticoids including prednisolone, hydrocortisone, and cortisone

This stability against bioinactivation in the colonic environment represents a valuable property for a colon-specific prodrug, potentially resulting in higher local concentrations of active dexamethasone in the target tissue.

Comparative Analysis with Other Dexamethasone Derivatives

Understanding dexamethasone 21-sulfate requires comparing it with other dexamethasone derivatives, particularly dexamethasone 21-phosphate. The following table summarizes key differences between these compounds:

ParameterDexamethasone 21-SulfateDexamethasone 21-PhosphateReference
Hydrolysis to free dexamethasoneMinimal systemic hydrolysisEfficient hydrolysis reaching peak plasma concentration within 5 minutes
Urinary excretion~60% rapidly excreted unmetabolized~9% appears in urine as free dexamethasone
Plasma half-lifeShorter than free dexamethasoneLonger than dexamethasone 21-sulfate
Metabolic clearance rateHigher than free dexamethasoneLower than dexamethasone 21-sulfate
ACTH suppressionIneffectiveDefinite suppression
Plasma cortisol suppressionMerely shows physiological circadian variationsSignificant suppression for >24 hours

This comparison highlights the fundamental pharmacokinetic and pharmacodynamic differences between these two dexamethasone derivatives, underscoring their distinct clinical applications.

Research Challenges and Future Directions

Several research challenges and questions remain regarding dexamethasone 21-sulfate:

  • The precise enzymatic mechanisms responsible for cleaving the sulfate group in the colon require further elucidation

  • The impact of varying disease states on the compound's metabolism in the colon needs more extensive investigation

  • Optimal formulation strategies for maximizing colonic delivery require development

  • Clinical efficacy and safety in human inflammatory bowel disease remain to be established

Future research directions should focus on addressing these gaps in knowledge and developing optimized drug delivery systems to maximize the therapeutic potential of dexamethasone 21-sulfate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator